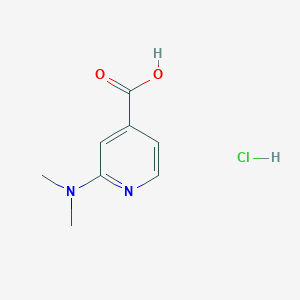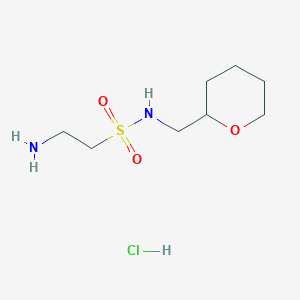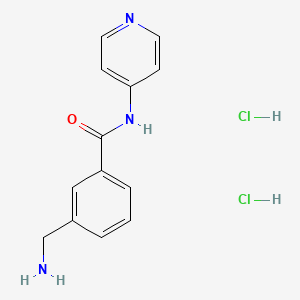![molecular formula C8H7NO3 B1525088 [2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol CAS No. 1334148-96-7](/img/structure/B1525088.png)
[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol
Vue d'ensemble
Description
“[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol” is an organic compound that includes a furan ring and an oxazole ring . It is related to furfuryl alcohol, which is a colorless liquid that becomes amber with age . Furfuryl alcohol has a faint odor of burning and a bitter taste .
Synthesis Analysis
Furfuryl alcohol, a related compound, is industrially manufactured by hydrogenating furfural, typically produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis
The molecular structure of “[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol” includes a furan ring and an oxazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Furfuryl alcohol, a related compound, undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .Applications De Recherche Scientifique
Catalytic Synthesis and Derivative Formation
- Furan-2-yl(phenyl)methanol derivatives have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via the aza-Piancatelli rearrangement, demonstrating good yields, high selectivity, and low catalyst loading (B. Reddy et al., 2012).
Enzyme-Catalyzed Oxidations
- An FAD-dependent enzyme has shown capability in oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production, highlighting a bio-catalytic approach to FDCA synthesis with high yield (W. Dijkman et al., 2014).
Phosphomolybdic Acid in Organic Synthesis
- Phosphomolybdic acid has been used as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, illustrating an efficient and selective method for generating cyclopentenone derivatives (B. Reddy et al., 2012).
Electrochemical Synthesis
- The self-supported electrochemical synthesis of 2,5-dimethoxy-2,5-dihydrofuran from furan and methanol demonstrates a high yield process without the need for added electrolyte, indicating the potential for sustainable electrochemical routes in organic synthesis (D. Horii et al., 2005).
Enantioselective Allylation
- 5-Substituted-2-furan methanols have been subjected to enantioselective carbonyl allylation, crotylation, and tert-prenylation using an iridium-catalyzed transfer hydrogenation, offering routes to optically enriched furan derivatives (Benjamin Bechem et al., 2010).
Reductive Amination
- A procedure for converting 5-(hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol showcases a novel pathway for producing furan-based renewable building blocks, emphasizing the versatility of furan derivatives in organic synthesis (A. Cukalovic and C. Stevens, 2010).
Orientations Futures
The future directions for the study of “[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol” could include further investigation into its synthesis, chemical reactions, and potential applications. As it is related to furfuryl alcohol, which is considered a green chemical due to its production from waste bio-mass , it could also be of interest in the development of sustainable chemical processes.
Propriétés
IUPAC Name |
[2-(furan-2-yl)-1,3-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKJSKEVUWTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)

![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)


![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)

![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)